Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate
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Overview
Description
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H24FNO2. It is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted phenyl ring, and a cyclohexylcarbamate moiety.
Preparation Methods
The synthesis of tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This reaction produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alkoxide or an amine to form the carbamate .
Industrial production methods often involve the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts to enable efficient synthesis under mild reaction conditions. This method avoids N-alkylation of the amine and overalkylation of the carbamate, making it suitable for large-scale production .
Chemical Reactions Analysis
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, palladium on carbon (Pd-C) for catalytic hydrogenation, and various bases and acids for substitution reactions .
Scientific Research Applications
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis of complex molecules.
Biology: The compound is studied for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive compounds.
Industry: It is utilized in material science for the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate involves its interaction with molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for controlled release of the protected amine .
Comparison with Similar Compounds
Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-chloro-4-phenylcyclohexyl)carbamate: Similar in structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.
Tert-butyl (4-methyl-4-phenylcyclohexyl)carbamate: Contains a methyl group, which affects its steric and electronic properties compared to the fluoro-substituted compound.
Tert-butyl (4-phenylcyclohexyl)carbamate: Lacks the fluoro substitution, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-4-phenylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-14-9-11-17(18,12-10-14)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRMSITQZABKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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